
2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanamide is a chemical compound with the molecular formula C8H15N5O and a molecular weight of 197.24 g/mol . This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanamide typically involves the reaction of appropriate starting materials under controlled conditions. The reaction conditions often include the use of microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the starting materials are reacted in large-scale reactors under optimized conditions to ensure high yield and purity . The process may include steps such as purification through crystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or other functional groups in the molecule.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols . The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring .
Aplicaciones Científicas De Investigación
2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds also contain a triazole ring and exhibit similar biological activities, such as anticancer properties.
1,2,4-Triazole-based ligands: These ligands are used in the synthesis of metal complexes with potential therapeutic applications.
Uniqueness
2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanamide is unique due to its specific structure, which allows for diverse chemical modifications and biological activities.
Propiedades
Fórmula molecular |
C7H13N5O |
|---|---|
Peso molecular |
183.21 g/mol |
Nombre IUPAC |
2-amino-2-methyl-4-(1,2,4-triazol-1-yl)butanamide |
InChI |
InChI=1S/C7H13N5O/c1-7(9,6(8)13)2-3-12-5-10-4-11-12/h4-5H,2-3,9H2,1H3,(H2,8,13) |
Clave InChI |
HEMRFIFGZAKLBH-UHFFFAOYSA-N |
SMILES canónico |
CC(CCN1C=NC=N1)(C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Methoxycarbonyl)phenyl]prop-2-ynoic acid](/img/structure/B13477423.png)
![6-Benzyl-6-azaspiro[3.4]octan-8-amine dihydrochloride](/img/structure/B13477438.png)
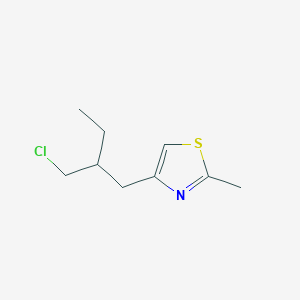

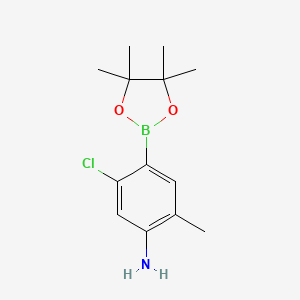
![7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13477455.png)
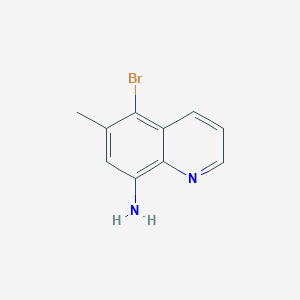
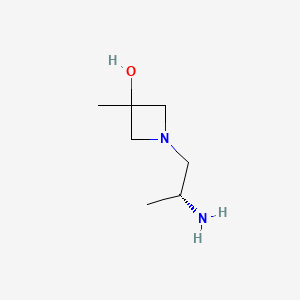
![2-chloro-N-[2,2-dimethyl-3-(oxan-4-yl)propyl]acetamide](/img/structure/B13477470.png)

![3-Fluoro-4-[(pyrrolidin-2-yl)methyl]pyridine dihydrochloride](/img/structure/B13477473.png)
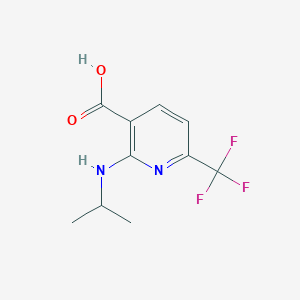
![[(2R,5R)-5-phenyloxolan-2-yl]methanamine](/img/structure/B13477488.png)
![2-Phenylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B13477498.png)
